molecular formula C25H22N4O2 B305870 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile

4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile

Cat. No. B305870
M. Wt: 410.5 g/mol
InChI Key: NAZHUQHMUFQPSE-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions and has been studied for its potential use in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile is based on its ability to inhibit protein-protein interactions. This compound binds to specific sites on proteins, preventing them from interacting with other proteins and disrupting cellular processes. This mechanism of action makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile have been studied extensively in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and reduce the viability of bacteria and fungi. It has also been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile in lab experiments include its potent inhibitory activity, specificity, and low toxicity. However, the limitations include the complex synthesis method, high cost, and limited availability.

Future Directions

There are several future directions for the research and development of 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile. These include:
1. Further investigation of its potential use as an inhibitor of protein-protein interactions in drug discovery and development.
2. Exploration of its antimicrobial and antifungal properties for the development of new antibiotics and antifungal agents.
3. Study of its potential use in the treatment of cancer and other diseases.
4. Development of new synthesis methods to improve its availability and reduce the cost.
5. Investigation of its safety and toxicity in vivo to facilitate its clinical development.
Conclusion:
In conclusion, 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile is a promising compound with significant potential in scientific research. Its unique structure and properties make it a potential candidate for drug discovery and development, particularly as an inhibitor of protein-protein interactions. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

The synthesis of 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile is a complex process that involves multiple steps. The first step is the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, which is then reacted with 4-methylbenzaldehyde to form 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

The unique structure and properties of 4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile make it a promising candidate for scientific research. It has been studied for its potential use in drug discovery and development, particularly as an inhibitor of protein-protein interactions. This compound has also been investigated for its antimicrobial and antifungal properties.

properties

Product Name

4-(2,5-dimethyl-3-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzonitrile

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

4-[2,5-dimethyl-3-[(E)-[1-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzonitrile

InChI

InChI=1S/C25H22N4O2/c1-16-4-6-20(7-5-16)15-28-24(30)23(27-25(28)31)13-21-12-17(2)29(18(21)3)22-10-8-19(14-26)9-11-22/h4-13H,15H2,1-3H3,(H,27,31)/b23-13+

InChI Key

NAZHUQHMUFQPSE-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)C#N)C)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C#N)C)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C#N)C)NC2=O

Origin of Product

United States

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